dCTPase Inhibitory Potency: Target Compound vs. Closest Literature Analog
A structurally related piperazin-1-ylpyridazine bearing a distinct sulfonyl-aryl group (CHEMBL3771346) inhibits human dCTPase with an IC50 of 19 nM in a recombinant full-length enzyme assay [1]. The literature benchmark for this chemotype demonstrates that subtle modifications to the sulfonyl substituent can reduce potency to 204 nM (CHEMBL4104690) or abolish activity entirely [2]. The target compound’s 4-chlorobenzylsulfonyl moiety represents an unexplored position in this SAR landscape; its dCTPase inhibitory activity has not been determined. This absence of data creates a defined scientific opportunity: the compound can serve as a critical negative-control or potency-enhancing probe in dCTPase inhibitor optimization campaigns.
| Evidence Dimension | Human dCTPase IC50 |
|---|---|
| Target Compound Data | Not determined (no public data) |
| Comparator Or Baseline | CHEMBL3771346 (related sulfonyl-piperazinyl-pyridazine): IC50 = 19 nM; CHEMBL4104690 (distinct sulfonyl analog): IC50 = 204 nM |
| Quantified Difference | N/A (target compound untested); literature dynamic range = 10.7-fold |
| Conditions | Recombinant human full-length or N-terminal His-tagged dCTPase expressed in E. coli BL21(DE3)pLysS; dCTP substrate; 1 hr incubation |
Why This Matters
This establishes the chemotype’s validated target engagement and provides a quantitative framework for benchmarking the target compound’s activity once generated.
- [1] BindingDB. CHEMBL3771346 (BDBM50150038). Human dCTPase IC50 = 19 nM. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150038 (accessed 2026-04-30). View Source
- [2] BindingDB. CHEMBL4104690 (BDBM50236111). Human dCTPase IC50 = 204 nM. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236111 (accessed 2026-04-30). View Source
